3-Nitropropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

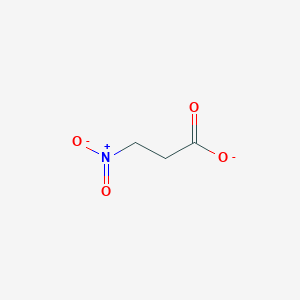

3-nitropropanoate is the conjugate base of 3-nitropropanoic acid; major species at pH 7.3. It is a conjugate base of a 3-nitropropanoic acid. It is a tautomer of a 3-aci-nitropropanoate.

Applications De Recherche Scientifique

Organic Synthesis

3-Nitropropanoate serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive nitro group allows for various chemical transformations, enabling the production of complex molecules.

Key Applications:

- Used as a precursor for synthesizing anticonvulsants and other bioactive compounds.

- Acts as a building block in the development of novel pharmaceuticals.

Biocatalysis

In biocatalysis, this compound is utilized as a substrate for enzymes involved in the metabolism of nitroalkanes. This application is particularly relevant for understanding microbial degradation processes.

Enzymatic Reactions:

- It interacts with nitronate monooxygenases (NMOs), contributing to the bioconversion of nitroalkanes into less toxic forms.

- Research indicates that this compound can be metabolized by specific bacterial strains, highlighting its potential role in bioremediation efforts.

Medicinal Chemistry

The derivatives of this compound are under investigation for their therapeutic potential. Studies have shown that these compounds can inhibit key enzymes involved in disease pathways.

Case Study: Inhibition of Mycobacterium tuberculosis

- Research demonstrated that 3-nitropropanoic acid inhibits the enzyme InhA from Mycobacterium tuberculosis with an IC50 value of 71 μM, suggesting its potential as an antimicrobial agent .

Bioremediation

This compound is being studied for its effectiveness in bioremediation strategies aimed at detoxifying environments contaminated with nitroalkanes. Its ability to be utilized by certain bacteria makes it a candidate for developing bioremediation technologies.

Research Findings:

- Specific bacterial strains have been isolated that can grow on this compound as their sole carbon source, indicating its potential utility in environmental clean-up efforts .

Biochemical Interactions

- Mitochondrial Function: this compound has been shown to inhibit mitochondrial succinate dehydrogenase, leading to decreased ATP production and increased oxidative stress within cells.

Toxicological Studies

- Dosage-dependent effects have been observed:

- Low Doses: Mild inhibition of mitochondrial function.

- High Doses: Severe mitochondrial dysfunction leading to cell death and tissue damage.

| Parameter | Control Group | This compound Group |

|---|---|---|

| ATP Production (nmol/mg) | 100 ± 10 | 60 ± 5 |

| Reactive Oxygen Species Levels | 1.0 | 2.5 |

Table 2: Enzymatic Inhibition

| Enzyme | IC50 (μM) |

|---|---|

| InhA from Mycobacterium tuberculosis | 71 |

Propriétés

Formule moléculaire |

C3H4NO4- |

|---|---|

Poids moléculaire |

118.07 g/mol |

Nom IUPAC |

3-nitropropanoate |

InChI |

InChI=1S/C3H5NO4/c5-3(6)1-2-4(7)8/h1-2H2,(H,5,6)/p-1 |

Clé InChI |

WBLZUCOIBUDNBV-UHFFFAOYSA-M |

SMILES |

C(C[N+](=O)[O-])C(=O)[O-] |

SMILES canonique |

C(C[N+](=O)[O-])C(=O)[O-] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.